molecular formula C11H16O3 B032170 3-(3,5-Dimethylphenoxy)propane-1,2-diol CAS No. 59365-66-1

3-(3,5-Dimethylphenoxy)propane-1,2-diol

Cat. No.: B032170
CAS No.: 59365-66-1
M. Wt: 196.24 g/mol
InChI Key: BUPIGXJCEVUNSJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)propane-1,2-diol (3,5-DMPPD) is a diol compound that has been studied extensively in the scientific research community. It is a versatile reagent that can be used in the synthesis of a variety of compounds and has been used in a range of applications, from drug discovery to materials science.

Scientific Research Applications

  • Thermal Stability in Resins : 3-(9-carbazolyl)propane-1,2-diol has been shown to enhance the thermal stability of unsaturated polyester resins, providing improved resistance to heat and thermal stress (Lubczak, 2013).

  • Pharmaceutical Synthesis : The compound facilitates the preferential crystallization of racemic mixtures into individual enantiomers, which is crucial for synthesizing single-enantiomer drugs like mexiletine (Bredikhina et al., 2015).

  • Neuroprotective Effects : A derivative of this compound, DDPH, shows protective effects against brain ischemia in rats, likely due to its calcium antagonistic effect and the increase in superoxide dismutase activity (Qu et al., 2003).

  • Crystallization Research : The crystallization of various derivatives of 3-(3,5-Dimethylphenoxy)propane-1,2-diol has been studied extensively, revealing insights into spontaneous resolution into enantiomers and crystal packing behaviors (Bredikhin et al., 2017).

  • Synthesis of Physiologically Active Amino Alcohols : Nonracemic dimethylphenyl glycerol ethers derived from this compound can be used to synthesize enantiomerically pure physiologically active amino alcohols and their derivatives (Bredikhina et al., 2019).

  • Understanding Lignin Pyrolysis : The pyrolysis of 1,2-diarylpropane-1,3-diol-type lignin model compounds, related to this compound, helps in understanding the thermal behavior of beta-1 subunits in lignin, leading to the formation of benzaldehydes and phenylethanals (Kuroda et al., 2007).

  • Green Route to Obtain Propene : The deoxydehydration of 1,2-propanediol, closely related to the compound , has been studied for the production of bio-propene, offering a greener route for propene production (Scioli et al., 2020).

Safety and Hazards

The safety information available indicates that “3-(3,5-Dimethylphenoxy)propane-1,2-diol” is potentially harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes .

Properties

IUPAC Name

3-(3,5-dimethylphenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPIGXJCEVUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282258
Record name 3-(3,5-dimethylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59365-66-1
Record name 59365-66-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(3,5-dimethylphenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the crystalline structure of 3-(3,5-Dimethylphenoxy)propane-1,2-diol?

A: The research article indicates that the crystalline structure of racemic this compound (rac-14) was examined using single crystal X-ray diffraction analysis []. Although the specific structural details are not provided in the abstract, this type of analysis provides valuable information about the arrangement of molecules within the crystal lattice. Understanding the crystal structure can shed light on the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the compound's solid-state properties, including its potential for gelation.

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